2-(Methoxycarbonyl)benzoic acid
Overview
Description
2-(Methoxycarbonyl)benzoic acid, with the molecular formula C9H8O4, is a chemical compound . It is also known by its CID 20392 .
Molecular Structure Analysis
The molecular structure of 2-(Methoxycarbonyl)benzoic acid consists of 21 bonds in total, including 13 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, and 6 aromatic bonds. It also contains 1 six-membered ring, 1 carboxylic acid (aromatic), 1 ester (aromatic), and 1 hydroxyl group .Physical And Chemical Properties Analysis
2-(Methoxycarbonyl)benzoic acid has a molecular weight of 180.16 g/mol . It has 5 H bond acceptors, 1 H bond donor, and 4 freely rotating bonds .Scientific Research Applications
Chemical Synthesis and Pharmaceutical Applications :
- 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid is a key intermediate in the synthesis of SGLT2 inhibitors for diabetes therapy. A scalable and cost-effective synthesis process was developed using dimethyl terephthalate as the raw starting material (Zhang et al., 2022).
- The synthesis of 2-(2-Methoxycarbonyl-ethylamino)-benzoic acid methyl ester was studied, yielding up to 67% using ortho-aminobenzoic methyl ester as starting material (Wu Hai-juan, 2012).
- N-(2-carboxybenzoyl)-L-leucine methyl ester, a compound related to 2-(Methoxycarbonyl)benzoic acid, was studied for its crystalline structure, providing insights into competing reactions in aqueous solutions (Onofrio et al., 2006).
Material Science and Polymer Chemistry :
- Benzoic acid derivatives, including 2-(Methoxycarbonyl)benzoic acid, were studied as dopants for polyaniline, exploring their influence on properties like conductivity and thermal stability (Amarnath & Palaniappan, 2005).
- In a study on the methoxycarbonylation of alkenyltin derivatives, 2-(Methoxycarbonyl)benzoic acid-related compounds were used to synthesize the antibiotic tubelactomicin A (Sommer & Fuerstner, 2016).
Environmental and Analytical Chemistry :
- Benzoic acid derivatives were assessed for their toxicity when ingested, providing crucial information on their safety and potential environmental impact (Gorokhova et al., 2020).
- A modified activated carbon adsorbent using 2-hydroxy-5-methoxy benzoic acid was developed for the recovery of cobalt from aqueous media, showing high efficiency in removing Co2+ ions (Gunjate et al., 2020).
- A carbon black (CL-08) electrode functionalized with syringic acid, which is related to 2-(Methoxycarbonyl)benzoic acid, was developed for the sensitive and selective electrocatalysis of L-cysteine at low potential (Sundaram & Kadir, 2017).
Safety and Hazards
Mechanism of Action
Target of Action
2-(Methoxycarbonyl)benzoic acid is a key intermediate in the synthesis of a family of promising Sodium-Glucose Transporter 2 (SGLT2) inhibitors . SGLT2 inhibitors are a class of medications used in the treatment of type 2 diabetes .
Mode of Action
SGLT2 inhibitors work by preventing the reabsorption of glucose in the kidneys, thereby reducing blood glucose levels .
Biochemical Pathways
Given its role in the synthesis of sglt2 inhibitors, it may indirectly influence the glucose reabsorption pathway in the kidneys .
Result of Action
As a key intermediate in the synthesis of sglt2 inhibitors, it likely contributes to the overall therapeutic effects of these drugs, which include reducing blood glucose levels .
properties
IUPAC Name |
2-methoxycarbonylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c1-13-9(12)7-5-3-2-4-6(7)8(10)11/h2-5H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNJSWIPFHMKRAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9040001 | |
Record name | Monomethyl phthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9040001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Monomethyl phthalate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002130 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
4376-18-5 | |
Record name | Monomethyl phthalate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4376-18-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Monomethyl phthalate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004376185 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MONOMETHYL PHTHALATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8281 | |
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Record name | Monomethyl phthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9040001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl hydrogen phthalate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.252 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | MONOMETHYL PHTHALATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2STT6D18JR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Monomethyl phthalate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002130 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
82 - 84 °C | |
Record name | Monomethyl phthalate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002130 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the typical coordination mode of 2-(Methoxycarbonyl)benzoic acid in copper(II) complexes?
A1: 2-(Methoxycarbonyl)benzoic acid primarily acts as a bridging ligand through its carboxylate group in copper(II) complexes. Research reveals that it commonly coordinates to two copper(II) ions, forming dinuclear paddle-wheel structures. [, ] In these complexes, each copper(II) ion is coordinated by four carboxylate oxygen atoms from four MCBA ligands. [, ]
Q2: Besides the ligand itself, what other molecules have been observed coordinating to the copper centers in these complexes?
A2: Studies show that solvent molecules can also coordinate to the copper(II) ions in these complexes. For instance, in the complex [Cu2(MCBA)4(DMF)(CH3OH)·CH3OH], one copper ion is coordinated by a dimethylformamide (DMF) molecule, while the other copper ion is coordinated by a methanol molecule. [] In another example, the complex [Cu2(MCBA)4(H2O)2]·2H2O features water molecules coordinating to the copper centers. [, ]
Q3: How do these structural features impact the crystal packing in the solid state?
A3: The coordination modes of MCBA and solvent molecules contribute to the formation of supramolecular architectures in the crystal lattice. For example, in the [Cu2(MCBA)4(DMF)(CH3OH)·CH3OH] complex, O–H···O hydrogen bonds between the complex and solvent molecules lead to the formation of a one-dimensional chain structure. [] This highlights the role of non-covalent interactions in dictating the solid-state arrangement of these complexes.
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